7-O-w-Bromopropyldaidzein

Description

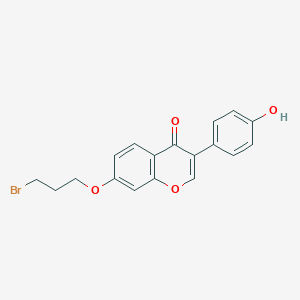

Structure

3D Structure

Properties

IUPAC Name |

7-(3-bromopropoxy)-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-7,10-11,20H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDIKMSOYUTVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393998 | |

| Record name | 7-O-w-Bromopropyldaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309252-38-8 | |

| Record name | 7-O-w-Bromopropyldaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology and Mechanism of Action of 7 O W Bromopropyldaidzein

Enzyme Inhibition Profiling

7-O-ω-Bromopropyldaidzein functions as a notable inhibitor of aldehyde dehydrogenase 2 (ALDH2). scbt.com ALDH2 is a key mitochondrial enzyme responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. By targeting and inhibiting ALDH2, 7-O-ω-Bromopropyldaidzein disrupts the normal catalytic activity of the enzyme, leading to an accumulation of aldehydes. scbt.com This inhibitory action underscores the compound's potential as a tool for studying the physiological and pathological roles of ALDH2. The specificity of this interaction is a key aspect of its molecular profile. scbt.com

Molecular Interaction Analysis

The inhibitory effect of 7-O-ω-Bromopropyldaidzein on ALDH2 is a result of a combination of molecular interactions within the enzyme's active site. scbt.com

A significant contributor to the binding of 7-O-ω-Bromopropyldaidzein to the ALDH2 active site is the presence of the ω-bromopropyl substituent. This chemical group enhances the hydrophobicity of the molecule, which in turn promotes strong hydrophobic interactions with nonpolar residues within the enzyme's active site. scbt.com These interactions are crucial for establishing a high binding affinity, allowing the compound to effectively occupy the active site and hinder substrate access. scbt.com

The specific three-dimensional arrangement, or steric configuration, of 7-O-ω-Bromopropyldaidzein is a critical factor in its inhibitory mechanism. scbt.com Its unique shape allows it to fit within the ALDH2 active site in a manner that induces conformational changes in the enzyme. scbt.com These structural alterations can impact the catalytic efficiency of the enzyme by misaligning key amino acid residues that are necessary for the chemical reaction, thereby affecting the substrate turnover rates. scbt.com

Broader Pharmacological Spectrum and Target Identification

While direct experimental data on 7-O-ω-Bromopropyldaidzein is not extensively available in public literature, its pharmacological profile can be inferred from its parent compound, daidzein (B1669772), and the known effects of its structural modifications. Daidzein is a well-studied isoflavone (B191592), a class of phytoestrogens found in soybeans and other leguminous plants. doi.orgwikipedia.org The introduction of a 7-O-ω-bromopropyl group is expected to significantly alter its physicochemical properties, such as lipophilicity and reactivity, which in turn would influence its interactions with biological targets.

Potential Interactions with Other Enzyme Systems and Receptors

The pharmacological activity of a compound is often determined by its interactions with various enzyme systems and cellular receptors. Based on the known interactions of daidzein and the influence of its derivatives, the following potential interactions for 7-O-ω-Bromopropyldaidzein can be postulated.

Estrogen Receptors (ERα and ERβ)

Daidzein is recognized as a selective estrogen receptor modulator (SERM), exhibiting a higher binding affinity for estrogen receptor β (ERβ) compared to estrogen receptor α (ERα). nih.govbcerp.orgfrontiersin.org This differential binding is a key determinant of its tissue-specific estrogenic and anti-estrogenic effects. bcerp.org Computational docking studies have indicated that daidzein's binding affinity for ERα is significant, suggesting a potential for competitive inhibition with endogenous estrogens like 17-β-estradiol. nih.govmatec-conferences.org

Structural modifications at the 7-hydroxyl position of daidzein have been shown to modulate its activity at estrogen receptors. The substitution of the 7-hydroxyl hydrogen with various hydrophobic groups can lead to a progressive loss of estrogenic (agonist) activity and a gain of anti-estrogenic (antagonist) activity. nih.gov The ω-bromopropyl group in 7-O-ω-Bromopropyldaidzein is a hydrophobic alkyl chain with a reactive bromine atom at the terminus. This modification could potentially enhance its binding affinity to the hydrophobic ligand-binding pocket of estrogen receptors and may confer a more pronounced antagonistic profile. nih.gov

Table 1: Comparative Binding Affinities of Daidzein for Estrogen Receptors

| Compound | Target Receptor | Binding Affinity (kcal/mol) | Reference |

| Daidzein | Estrogen Receptor α (ERα) | -9.30 | nih.gov |

| Daidzein | Estrogen Receptor β (ERβ) | -8.30 | nih.gov |

| 17-β Estradiol | Estrogen Receptor α (ERα) | -8.9 | matec-conferences.org |

This table presents data for the parent compound, daidzein, as direct data for 7-O-ω-Bromopropyldaidzein is unavailable.

Other Potential Enzyme and Receptor Interactions

Daidzein and other isoflavones have been reported to interact with a variety of other enzymes and receptors, which could also be potential targets for 7-O-ω-Bromopropyldaidzein. These include:

Cytochrome P450 (CYP) Enzymes: Soy isoflavones can influence the activity of CYP enzymes, such as CYP3A4, CYP2C9, and CYP1A2, which are crucial for the metabolism of many drugs. turkjps.org This suggests a potential for drug-drug interactions.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Daidzein may stimulate glucuronidation by inducing UGT enzymes. turkjps.orgucdavis.edu

G protein-coupled estrogen receptor (GPER): Isoflavones can activate GPER, initiating rapid intracellular signaling pathways. frontiersin.org

Pancreatic Lipase: Studies on isoflavone derivatives have shown that brominated compounds can exhibit inhibitory activity against pancreatic lipase, suggesting a potential role in obesity management. acs.org

Daidzein Reductase: In certain gut bacteria, this enzyme is responsible for the conversion of daidzein to its metabolite, dihydrodaidzein. frontiersin.org

The introduction of the ω-bromopropyl group could modulate these interactions. The increased lipophilicity might enhance binding to hydrophobic sites on enzymes, while the reactive bromine could potentially lead to irreversible inhibition through covalent bonding with amino acid residues in the active site of target enzymes. nih.gov

Mechanistic Interplay with Cellular Signaling Pathways

The interaction of a compound with its molecular targets initiates a cascade of intracellular events known as signaling pathways, which ultimately determine the cellular response. Based on the known effects of daidzein, 7-O-ω-Bromopropyldaidzein may modulate several key signaling pathways.

ERK Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a critical regulator of cell proliferation and survival. spandidos-publications.comspandidos-publications.com Daidzein has been shown to inhibit the proliferation of certain cancer cells by suppressing the ERK signaling pathway, leading to cell cycle arrest at the G1 phase. spandidos-publications.comspandidos-publications.com This effect is mediated by a reduction in the phosphorylation of ERK1/2. spandidos-publications.com The antiproliferative effects of daidzein could be abolished by an ERK pathway agonist, confirming the involvement of this pathway. spandidos-publications.com It is plausible that 7-O-ω-Bromopropyldaidzein could retain or even enhance this activity due to its structural similarity to daidzein.

TGF-β/Smad Pathway

The Transforming Growth Factor-β (TGF-β)/Smad signaling pathway plays a crucial role in cellular processes like growth, differentiation, and extracellular matrix production. nih.gov Daidzein has been found to stimulate collagen synthesis by activating the TGF-β/Smad pathway. nih.gov This is achieved by increasing the levels of phosphorylated Smad2 and Smad3, which are key downstream effectors of TGF-β signaling. nih.gov

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another central signaling cascade that governs cell survival, growth, and proliferation. researchgate.net In some cancer cell lines, daidzein has been observed to suppress the phosphorylation of PI3K and Akt, leading to the deactivation of this pro-survival pathway and inducing apoptosis. researchgate.net

GPER-Mediated Signaling

Beyond the classical nuclear estrogen receptors, daidzein and its metabolites can also signal through the G protein-coupled estrogen receptor (GPER). frontiersin.org Activation of GPER can lead to rapid, non-genomic effects, including the activation of the RhoGTPase signaling pathway, which is involved in cell migration. frontiersin.org

Table 2: Summary of Potential Signaling Pathway Modulation by Daidzein Derivatives

| Signaling Pathway | Effect of Daidzein | Potential Implication for 7-O-ω-Bromopropyldaidzein | Reference |

| ERK Pathway | Inhibition | Antiproliferative effects | spandidos-publications.comspandidos-publications.com |

| TGF-β/Smad Pathway | Activation | Stimulation of collagen synthesis | nih.gov |

| PI3K/Akt Pathway | Inhibition | Induction of apoptosis | researchgate.net |

| GPER-mediated Pathway | Activation | Modulation of cell migration | frontiersin.org |

This table outlines the effects of the parent compound, daidzein. The specific effects of 7-O-ω-Bromopropyldaidzein would require direct experimental validation.

Biological Activities and Therapeutic Potential of 7 O W Bromopropyldaidzein and Its Analogues

Anti-hypoxic Research Applications

Hypoxia, a condition characterized by insufficient oxygen supply to tissues, is a critical factor in various pathological processes. Natural products and their derivatives are being extensively studied for their potential to mitigate hypoxic damage. nih.gov Research into the anti-hypoxic properties of daidzein (B1669772) and its analogues, including 7-O-ω-Bromopropyldaidzein, has explored their effects in various models of oxygen deprivation.

In Vitro Models for Hypoxia-Induced Cellular Damage

In vitro models are crucial for understanding the cellular and molecular mechanisms underlying hypoxia-induced damage and for screening potential therapeutic agents. These models typically involve exposing cultured cells to a low-oxygen environment to mimic the conditions of hypoxia. frontiersin.orgreanimatology.com Common cell lines used in hypoxia research include neuronal cells like SH-SY5Y and endothelial cells such as human brain microvascular endothelial cells (hcMEC/D3). elifesciences.org

The response of cells to hypoxia is complex and depends on the severity and duration of oxygen deprivation. frontiersin.org For instance, studies have shown that prolonged hypoxia can lead to a significant decrease in cell viability and an increase in cytotoxicity. elifesciences.org In some cell types, hypoxia can induce a state of reduced proliferation rather than extensive cell death. mdpi.com The partial pressure of oxygen in the human brain is approximately 4.6%, and a drop below this level can trigger cellular stress responses. frontiersin.org In laboratory settings, hypoxia is often induced by reducing the oxygen concentration to levels such as 1% or 2%. elifesciences.orgmdpi.com

The cellular response to hypoxia is primarily mediated by Hypoxia-Inducible Factors (HIFs), particularly HIF-1α. frontiersin.org Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it activates the transcription of various genes involved in adaptation to low oxygen, but also those that can lead to cell death. frontiersin.orgnih.gov Mitochondrial function is also severely affected by hypoxia, leading to decreased membrane potential and an increase in reactive oxygen species (ROS), which contribute to cellular damage. nih.govelifesciences.org

Cellular Viability Enhancement under Hypoxic Conditions

Research has shown that certain compounds can enhance cellular viability under hypoxic conditions. While specific data on 7-O-ω-Bromopropyldaidzein is limited, studies on related isoflavones and other natural compounds provide insights into potential mechanisms. For instance, some natural products have been found to protect against hypoxia-induced cell damage by increasing hemoglobin and ATP content, removing excess ROS, and regulating apoptosis-related genes. nih.gov

In some experimental models, hypoxia has been observed to paradoxically increase cell viability after a certain duration. For example, one study noted that while cell viability was unchanged after 24 hours of hypoxia, it significantly increased after 48 hours. researchgate.net This suggests a complex adaptive response that may be influenced by the specific cell type and experimental conditions. However, other studies consistently report a decrease in cell viability with prolonged hypoxia. elifesciences.org The ability of a compound to counteract the detrimental effects of hypoxia, such as by maintaining mitochondrial homeostasis, is a key indicator of its therapeutic potential. elifesciences.org

In Vivo Evaluation in Hypoxia Models (e.g., Normobaric and Hypobaric Hypoxia)

In vivo studies are essential to validate the anti-hypoxic effects of compounds observed in vitro. These studies often employ models of normobaric and hypobaric hypoxia. nih.govapunts.org

Normobaric hypoxia is induced by reducing the fraction of inspired oxygen while maintaining normal atmospheric pressure. nih.gov This is often achieved using hypoxic gas mixtures or specialized chambers. apunts.orgnih.gov

Hypobaric hypoxia simulates high-altitude conditions by lowering the barometric pressure. nih.gov This model is created using a hypobaric chamber. apunts.org

While both models induce a state of reduced oxygen, they can have different physiological effects. apunts.org Animal models, such as mice and rats, are commonly used to evaluate the protective effects of test compounds against hypoxia. nih.govms-editions.cl The effectiveness of an anti-hypoxic agent is often assessed by its ability to increase the lifespan of animals under hypoxic conditions or to reduce tissue damage, particularly in the brain. ms-editions.cl For instance, studies on plant extracts have demonstrated their ability to increase the lifespan of mice in hypobaric hypoxia and reduce the necrotic zone in the brain following ischemia. ms-editions.cl These models provide a platform to investigate the systemic effects of compounds like 7-O-ω-Bromopropyldaidzein and its analogues on the body's response to hypoxic stress.

Investigations in Oncological Contexts

Daidzein and its derivatives have garnered significant attention in cancer research due to their potential to inhibit cancer cell growth through various mechanisms. taylorandfrancis.comjbuon.com Modifications at the 7-O position of the daidzein structure have been a key strategy in developing analogues with enhanced anticancer properties. nih.govresearchgate.net

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative and cytotoxic effects of daidzein and its analogues across a range of cancer cell lines. The effectiveness of these compounds can vary significantly depending on the cell type and the specific chemical modifications of the daidzein molecule.

For example, daidzein itself has shown potent anticancer activity against SKOV3 human ovarian cancer cells with a half-maximal inhibitory concentration (IC50) of 20 µM. spandidos-publications.com In contrast, its effect on normal ovarian cells was significantly lower, suggesting a degree of selectivity for cancer cells. spandidos-publications.com Daidzein has also been reported to inhibit the growth of breast cancer, colon cancer, and melanoma cells. jbuon.com

The introduction of different substituents at the 7-O position of daidzein can dramatically alter its biological activity. For instance, the synthesis of various 7-O-substituted daidzein derivatives has led to compounds with enhanced antiproliferative potential. nih.govfrontierspartnerships.org One study found that a daidzein analogue, compound 6, inhibited DNA synthesis in cancer cells at nanomolar concentrations and reduced tumor volume in an ovarian xenograft model by 50%. acs.org

The table below summarizes the cytotoxic activity of daidzein and some of its derivatives in various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference(s) |

| Daidzein | SKOV3 (Ovarian) | 20 µM | spandidos-publications.com |

| Daidzein | A-375 (Melanoma) | 18 µM | jbuon.com |

| Daidzein | BEL-7402 (Hepatoma) | 59.7±8.1 µM | taylorandfrancis.com |

| Daidzein Analogue (Compound 6) | Ovarian Xenograft | N/A (50% tumor volume decrease) | acs.org |

| Formononetin Derivative (5e) | Jurkat (Leukemia) | 1.35x10⁻⁴ µg/mL | researchgate.net |

This table is for illustrative purposes and includes data for daidzein and its derivatives to provide context for the potential activity of 7-O-ω-Bromopropyldaidzein.

Molecular Mechanisms of Antitumor Activity

The antitumor activity of daidzein and its analogues is attributed to their ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation.

Tubulin Polymerization: Some anticancer agents exert their effects by targeting microtubules, which are essential components of the cytoskeleton involved in cell division. mdpi.com Certain compounds can inhibit tubulin polymerization, leading to disruption of the microtubule network and cell cycle arrest. mdpi.com While direct evidence for 7-O-ω-Bromopropyldaidzein is not available, the development of hybrid molecules combining features of known tubulin inhibitors with other pharmacophores is an active area of research. mdpi.com

Kinase Inhibition: Signaling pathways driven by kinases are often dysregulated in cancer. The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its inhibition is a major target for cancer therapy. jbuon.com Daidzein has been shown to suppress the phosphorylation of PI3K and Akt in melanoma cells, leading to the deactivation of this critical survival pathway. jbuon.com Similarly, some chiral derivatives of baicalin, another natural product, have demonstrated enhanced antitumor activity by inhibiting the PI3K/Akt pathway. nih.gov

HDACs (Histone Deacetylases): HDACs are enzymes that play a crucial role in regulating gene expression. nih.gov Their overexpression is implicated in some cancers, making them a valid therapeutic target. mdpi.com HDAC inhibitors can modulate the expression of angiogenic genes and have shown anti-angiogenic effects. nih.govmdpi.com The development of dual-targeting inhibitors that act on both tubulin and HDACs represents a promising strategy in cancer therapy. nih.gov

Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Several studies have shown that daidzein and its derivatives can inhibit angiogenesis. nih.gov For example, a novel tubulin/HDAC dual-targeting inhibitor demonstrated significant inhibition of HUVEC (Human Umbilical Vein Endothelial Cell) tube formation, proliferation, migration, and invasion, confirming its anti-angiogenic potential in vitro and in vivo. nih.gov

Multidrug Resistance Reversal Mechanisms

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters which actively efflux anticancer drugs from tumor cells. mdpi.comacs.org Research into isoflavones, including analogues of 7-O-ω-Bromopropyldaidzein, has revealed potential mechanisms for reversing this resistance. The primary mechanism involves the inhibition of key efflux pumps such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP/ABCG2). mdpi.comnih.gov

Daidzein and its derivatives can interact with these transporters, potentially acting as competitive inhibitors or modulators. mdpi.comnih.gov For example, daidzein itself has been identified as a substrate for BCRP and various MRPs. nih.gov By competing with chemotherapeutic agents for these efflux pumps, daidzein analogues can increase the intracellular accumulation and enhance the cytotoxicity of the anticancer drugs. mdpi.comacs.org

Studies on daidzein derivatives have demonstrated their capacity to circumvent MDR. In one study, the daidzein analogue 8-hydroxydaidzein (8HD) was shown to enhance the cytotoxic effects of the anticancer drug epirubicin (B1671505) on human colon adenocarcinoma Caco-2 cells. mdpi.com This synergistic effect was linked to a marked decrease in the mRNA expression levels of MDR1, MRP1, and MRP2. mdpi.com The study concluded that 8HD effectively reverses MDR in Caco-2 cells by inhibiting these efflux transporters, a process potentially dependent on reactive oxygen species (ROS). mdpi.com Furthermore, other synthetic analogues, such as carborane-containing isoflavonoids, have been shown to reduce the expression of P-gp and successfully reverse the resistance of chemotherapeutic agents in multidrug-resistant cells in vitro. researchgate.net

The development of MDR is a complex process, and natural products and their derivatives represent a promising avenue for discovering compounds that can resensitize resistant cancer cells to chemotherapy. ijpsonline.comnih.gov

Cardiovascular Disease Research

Analogues of 7-O-ω-Bromopropyldaidzein, belonging to the daidzein class of isoflavones, have been investigated for their potential therapeutic effects on cardiovascular diseases (CVDs). researchgate.netnih.gov In vitro and animal studies have suggested that daidzein and its derivatives can positively impact several risk factors associated with CVD, including inflammation, oxidative stress, and hyperlipidemia. nih.gov The structural similarity of these isoflavones to estrogen allows them to interact with estrogen receptors, which play a role in cardiovascular protection. researchgate.net Research has explored the synthesis of various daidzein derivatives to enhance their pharmacological activity and bioavailability for potential use in preventing or treating conditions like atherosclerosis and hypertension. google.comjst.go.jp

Studies on Vascular Smooth Muscle Cell Proliferation Inhibition

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the pathogenesis of atherosclerosis and restenosis following procedures like angioplasty. nih.govmdpi.com The ability to inhibit this proliferation is a critical therapeutic goal. Daidzein derivatives have shown promise in this area. asianpubs.org The transition of VSMCs from a quiescent, contractile state to a proliferative, synthetic phenotype contributes to the narrowing of blood vessels. mdpi.commdpi.com Research indicates that certain daidzein derivatives can inhibit the proliferation of human VSMCs, suggesting their potential as functional food ingredients or therapeutic agents for preventing cardiovascular diseases. asianpubs.org The mechanisms underlying this inhibition are a subject of ongoing research, but they are thought to involve the modulation of signaling pathways that control the cell cycle and phenotypic switching of VSMCs. nih.govbmbreports.org

Antioxidant and Anti-inflammatory Effects in Cardiovascular Models

Oxidative stress and chronic inflammation are fundamental drivers in the development and progression of atherosclerosis, a primary cause of many cardiovascular diseases. mdpi.comnih.gov Bioactive compounds with both antioxidant and anti-inflammatory properties are therefore of significant interest. Daidzein and its analogues have demonstrated considerable potential in this regard. nih.govjst.go.jpmdpi.com

These compounds can scavenge reactive oxygen species (ROS), inhibit lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes. jst.go.jpmdpi.com The inclusion of daidzein into cyclodextrin (B1172386) complexes, for instance, has been shown to enhance its antioxidant performance compared to the native compound. mdpi.com

In addition to their antioxidant effects, daidzein derivatives exhibit anti-inflammatory properties by modulating key signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines. mdpi.comsemanticscholar.org In various in vitro and animal models, daidzein and its related compounds have been effective in reducing markers of inflammation and oxidative damage, which are implicated in conditions like myocardial infarction and hypertension. nih.gov These dual activities underscore the potential of daidzein analogues as cardioprotective agents. jst.go.jpnih.gov

Other Potential Biological Activities

Beyond cardiovascular health and cancer, research into daidzein and its analogues, such as 7-O-ω-Bromopropyldaidzein, has uncovered other promising biological activities. researchgate.netmdpi.comnih.gov These isoflavones possess a wide range of pharmacological properties, including antidiabetic and neuroprotective effects, which are areas of active investigation. researchgate.netjst.go.jpnih.gov

Antidiabetic Effects

Daidzein and its derivatives are being explored for their potential in managing type 2 diabetes. researchgate.netnih.gov The mechanisms are multifaceted and may include improving insulin (B600854) sensitivity, protecting pancreatic β-cells from damage, and modulating glucose metabolism. nih.govmdpi.com Some polyphenolic compounds, including isoflavones, are known to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose. mdpi.com By inhibiting this enzyme, these compounds can delay glucose absorption and reduce postprandial blood sugar levels. mdpi.comfrontiersin.org

A study on a novel soy isoflavone (B191592) derivative, 3′-hydroxyglycitin, found that it possessed significantly higher anti-α-glucosidase activity than acarbose, a standard clinical antidiabetic drug. mdpi.com Research also suggests that daidzein can improve glucose tolerance and lower blood glucose levels in animal models of diabetes. nih.gov These findings highlight the potential for developing daidzein analogues as therapeutic agents for diabetes, although further research is needed to elucidate their precise mechanisms of action. frontiersin.orgnih.gov

Neurodegenerative Disease Research

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss and cognitive decline. nih.govnews-medical.net Oxidative stress and inflammation are known to play crucial roles in the pathology of these conditions. bmglabtech.com Daidzein and its derivatives have demonstrated neuroprotective properties in various studies, suggesting their potential therapeutic application. researchgate.netmdpi.com

Research indicates that daidzein may help protect against the toxicity induced by amyloid-beta (Aβ) oligomers, which are a hallmark of Alzheimer's disease. researchgate.net The proposed mechanism involves the alleviation of inflammation and oxidative stress in the brain. researchgate.netjst.go.jp The ability of these compounds to cross the blood-brain barrier and exert their effects within the central nervous system is a key area of interest for researchers exploring new treatments for diseases like Parkinson's and Alzheimer's. mdpi.comnih.gov

Preclinical Pharmacological Evaluation

In Vitro Pharmacokinetic Assessments

In vitro pharmacokinetic studies are foundational to predicting a drug's behavior in a living organism. These assays provide early insights into a compound's absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify potential liabilities and guide further development.

Metabolic Stability Profiling and Metabolic Liability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver. wuxiapptec.com A compound with high metabolic stability is likely to have a longer half-life and greater bioavailability in vivo. Conversely, low metabolic stability can lead to rapid clearance and insufficient therapeutic exposure. researchgate.net The assessment of metabolic stability is often conducted using liver microsomes or hepatocytes, which contain the key enzymes responsible for drug metabolism. wuxiapptec.comsygnaturediscovery.com

Metabolic liability refers to the potential for a compound to be converted into reactive or toxic metabolites. nih.gov Identifying such liabilities early is crucial to avoid safety issues in later stages of development. nih.gov These assessments often involve incubating the compound with liver fractions and trapping any reactive species formed. nih.gov

As of the latest available data, specific studies detailing the metabolic stability profile and metabolic liability of 7-O-ω-Bromopropyldaidzein have not been published in the peer-reviewed literature. Therefore, no quantitative data on its half-life or intrinsic clearance in liver microsomes or hepatocytes is currently available.

Absorption and Permeability Studies (e.g., Cell Uptake Changes)

A drug's ability to be absorbed, typically across the intestinal epithelium for orally administered compounds, is a key determinant of its efficacy. In vitro models, such as Caco-2 cell monolayers, are commonly used to assess the permeability of a compound. mdpi.com These cells form a polarized monolayer that mimics the human intestinal barrier. mdpi.com

Cell uptake studies further elucidate the mechanisms by which a compound enters cells, which can include passive diffusion or active transport. nih.govrsc.org The rate and extent of cellular uptake can be influenced by various factors, including the compound's physicochemical properties and the expression of transporters on the cell surface. nih.govresearchgate.net

There is currently no publicly available data from Caco-2 permeability assays or specific cell uptake studies for 7-O-ω-Bromopropyldaidzein. Consequently, its absorption characteristics and the primary mechanisms governing its entry into cells remain to be determined.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. knowledgedose.comopeneducationalberta.ca Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. lnhlifesciences.orgthermofisher.com High plasma protein binding can affect a drug's pharmacokinetic profile, potentially leading to a lower volume of distribution and a longer half-life. knowledgedose.com Equilibrium dialysis and ultrafiltration are common methods used to determine the fraction of a drug that is bound to plasma proteins. e-b-f.eu

Specific data on the plasma protein binding characteristics of 7-O-ω-Bromopropyldaidzein is not available in the current scientific literature. Therefore, the percentage of this compound that binds to human or animal plasma proteins has not been reported.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

In vivo studies in animal models are essential to understand how a compound behaves in a whole organism, providing a more complete picture of its ADME properties and its pharmacological effects over time. dovepress.combioanalysis-zone.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

ADME studies in animal models trace the journey of a drug through the body. bioanalysis-zone.comnih.gov These studies provide critical parameters such as bioavailability, volume of distribution, clearance, and the routes of elimination. mdpi.comnih.gov This information is vital for predicting human pharmacokinetics and for designing appropriate dosing regimens for clinical trials. dovepress.com

Detailed in vivo ADME studies for 7-O-ω-Bromopropyldaidzein have not been published. As a result, key pharmacokinetic parameters such as its oral bioavailability, tissue distribution, metabolic pathways, and excretion routes in any animal species are currently unknown.

Time-Course Relationship of Drug Concentration and Pharmacological Response

Pharmacodynamics is the study of what a drug does to the body, including the mechanism of action and the relationship between drug concentration and effect. wikipedia.orgnih.gov Establishing a clear relationship between the concentration of a drug in the plasma or at the target site and the intensity and duration of its pharmacological effect is a cornerstone of drug development. europa.eu These PK/PD models are crucial for optimizing the therapeutic effects of a drug while minimizing potential toxicity. wikipedia.orgnih.gov

Given the lack of in vivo pharmacokinetic and efficacy data for 7-O-ω-Bromopropyldaidzein, the time-course relationship between its concentration and any potential pharmacological response has not been characterized.

Biomarker Monitoring in Animal Models

The use of animal models is fundamental in preclinical research to understand the physiological and pathological processes of diseases and to test new therapeutic strategies. frontiersin.org In the context of 7-O-w-Bromopropyldaidzein, monitoring specific biomarkers in animal models provides critical insights into its mechanism of action and potential therapeutic effects. biorxiv.orgbiorxiv.orgnih.gov For instance, in murine models of sepsis, real-time monitoring of cytokine levels has been shown to correlate with liver injury, demonstrating the prognostic power of such biomarkers. biorxiv.orgnih.gov This type of monitoring can reveal how the compound modulates inflammatory pathways or other cellular processes.

Recent advancements in technology, such as microfluidic digital ELISA platforms, now allow for high-temporal-resolution monitoring of biomarkers from very small blood samples in animals like mice. biorxiv.orgbiorxiv.orgnih.gov This enables researchers to track the dynamic changes in biomarkers over time in a single animal, reducing the number of animals needed for a study. biorxiv.org The application of such technologies in studies involving this compound could provide a detailed understanding of its in vivo effects.

Digital biomarkers, collected through home cage monitoring technologies, are also an emerging area in preclinical research. frontiersin.org These technologies can continuously and non-invasively monitor the behavior and physiology of rodents, providing longitudinal data on the effects of a compound. frontiersin.org

Impact of Structural Modifications on Bioavailability and Distribution

The chemical structure of a compound is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. sailife.comeijppr.com In the case of this compound, the presence of the bromopropyl substituent is significant. This group enhances the compound's hydrophobic interactions, which can promote a stronger binding affinity to its target enzymes. scbt.com This hydrophobicity also influences the compound's interaction with lipid membranes, which in turn affects its bioavailability and distribution throughout the body. scbt.com

Computational Pharmacological Approaches

Computational methods have become indispensable in modern drug discovery, allowing for the rapid screening and evaluation of potential drug candidates. jpionline.orgresearchgate.net These in silico techniques provide valuable predictions about a compound's properties, saving time and resources in the early stages of development. eijppr.comzsmu.edu.ua

In Silico Prediction of Drug-Like Properties (e.g., Lipinski's Rules, Blood-Brain Barrier Penetration)

Lipinski's Rule of Five is a well-established guideline used to predict the oral bioavailability of a drug candidate. numberanalytics.comslideshare.netyoutube.com It states that a compound is more likely to be orally active if it has:

A molecular weight less than 500 g/mol numberanalytics.com

An octanol-water partition coefficient (logP) less than 5 numberanalytics.com

Fewer than 5 hydrogen bond donors numberanalytics.com

Fewer than 10 hydrogen bond acceptors numberanalytics.com

| Parameter | Guideline |

|---|---|

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

Computational tools like SwissADME can be used to calculate these properties for compounds like this compound. jpionline.orgbiorxiv.org These tools also predict other important parameters such as topological polar surface area (TPSA), which is a good indicator of a drug's transport properties. eijppr.combioline.org.br

Predicting a compound's ability to cross the blood-brain barrier (BBB) is critical for developing drugs that target the central nervous system (CNS). nih.govresearchgate.netfrontiersin.orgmdpi.comsigmaaldrich.compeerj.com The BBB is a highly selective barrier that protects the brain from harmful substances. sigmaaldrich.com A compound's lipophilicity, size, and charge are all factors that influence its ability to penetrate the BBB. sailife.commdpi.com In silico models can predict a compound's LogBB, the logarithmic ratio of its concentration in the brain to that in the blood, to estimate its BBB permeability. peerj.com

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.netnih.govespublisher.com This method is widely used to predict the binding mode and affinity of a ligand (like this compound) to its protein target. jpionline.orgresearchgate.netnih.gov By understanding these interactions at the molecular level, researchers can gain insights into the mechanism of action of the compound. researchgate.netnih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand interaction. researchgate.netresearchgate.netnih.gov These simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the binding and any conformational changes that may occur. scbt.comnih.gov Combining molecular docking with MD simulations can provide a more accurate and detailed picture of the binding mechanism. researchgate.netnih.gov For instance, these simulations can reveal key hydrogen bonds and hydrophobic interactions that are crucial for the binding of the ligand to the active site of the enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Optimized Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to find relationships between the chemical structures of compounds and their biological activities. nih.govbiolscigroup.usnih.govdibru.ac.in By developing mathematical models, QSAR can predict the activity of new, unsynthesized derivatives. biolscigroup.usnih.govresearchgate.net

The process involves selecting a series of compounds with known activities and calculating various molecular descriptors for each. dibru.ac.inresearchgate.net These descriptors can be constitutional, thermodynamic, or steric in nature. dibru.ac.in Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. biolscigroup.usnih.govdibru.ac.in

A statistically significant QSAR model can then be used to guide the design of new derivatives with potentially enhanced activity. nih.govresearchgate.net For example, a QSAR study on a series of benzimidazole (B57391) derivatives successfully identified key descriptors that influence their anthelmintic activity. biolscigroup.us Similarly, QSAR models have been developed for various other classes of compounds, including those with antimalarial and anticancer properties. nih.govnih.govdibru.ac.in

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Atom Economy

The future of 7-O-ω-Bromopropyldaidzein research is intrinsically linked to the development of efficient and sustainable synthetic methodologies. While initial syntheses have been established, a critical research gap exists in optimizing these processes for scalability and atom economy. Current synthetic strategies for isoflavonoids often involve multiple steps and may utilize reagents that are not ideal for large-scale production. researchgate.netrsc.org

Future research should focus on exploring novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This includes the investigation of one-pot reactions, the use of readily available and less toxic starting materials, and the minimization of waste products. researchgate.netacs.org For instance, the development of catalytic methods, such as palladium-catalyzed cross-coupling reactions, could offer more efficient pathways to the isoflavone (B191592) core. rsc.org By simplifying the synthetic process and improving atom economy, researchers can ensure a more cost-effective and environmentally friendly production of 7-O-ω-Bromopropyldaidzein, which is crucial for its potential translation into therapeutic applications. acs.orgcore.ac.uk

Advanced Mechanistic Elucidation of Biological Activities through Omics Approaches

A significant portion of our understanding of isoflavone bioactivity comes from traditional biochemical assays. While valuable, these methods provide a limited perspective on the complex molecular interactions within a biological system. uni-greifswald.de A major research gap lies in the comprehensive elucidation of the mechanisms of action of 7-O-ω-Bromopropyldaidzein.

The application of advanced "omics" technologies, including genomics, proteomics, and metabolomics, presents a powerful avenue for future research. These high-throughput approaches can provide an in-depth and unbiased view of the cellular response to 7-O-ω-Bromopropyldaidzein. uni-greifswald.de For example, proteomics can identify the specific protein targets and signaling pathways modulated by the compound, while metabolomics can reveal its impact on cellular metabolism. uni-greifswald.demdpi.com Such studies have already shown that isoflavones can influence various pathways, including those involved in cancer cell development and lipid metabolism. uni-greifswald.de By employing these sophisticated techniques, researchers can gain a more precise understanding of how 7-O-ω-Bromopropyldaidzein exerts its biological effects, which is essential for identifying its therapeutic potential and potential off-target effects.

Development of Advanced In Vivo Models for Specific Therapeutic Indications

While in vitro studies provide valuable preliminary data, the translation of these findings to a whole-organism level is a critical step in drug development. pharmafeatures.com A significant research gap exists in the evaluation of 7-O-ω-Bromopropyldaidzein in relevant and sophisticated in vivo models for specific diseases.

Future research should move beyond basic animal models and utilize more advanced systems that better mimic human physiology and disease pathology. pharmafeatures.com For instance, the use of genetically engineered mouse models or patient-derived xenograft models could provide more accurate predictions of therapeutic efficacy in specific cancer types. frontiersin.org Furthermore, for indications such as osteoporosis or cardiovascular disease, the development of animal models that accurately reflect the complexities of these conditions in humans is crucial. nih.gov The use of non-traditional animal models, such as zebrafish, which have a high degree of genetic conservation with humans, could also offer a platform for rapid in vivo screening. pharmafeatures.com These advanced in vivo studies are indispensable for validating the therapeutic potential of 7-O-ω-Bromopropyldaidzein and for gathering the necessary data to support its progression into clinical trials.

Comparative Studies with Other Isoflavone Derivatives and Established Therapeutics

To fully appreciate the potential of 7-O-ω-Bromopropyldaidzein, it is essential to understand its pharmacological profile in the context of other related compounds and existing treatments. A research gap currently exists in the direct comparative analysis of this derivative against other isoflavones and established therapeutic agents.

Future investigations should include head-to-head studies comparing the efficacy and potency of 7-O-ω-Bromopropyldaidzein with its parent compound, daidzein (B1669772), as well as other well-studied isoflavones like genistein (B1671435). spandidos-publications.comfrontierspartnerships.org Such studies will help to determine whether the bromopropyl modification confers any advantageous properties, such as enhanced bioactivity or improved pharmacokinetic profiles. Furthermore, it is crucial to compare its performance against current standard-of-care drugs for specific therapeutic indications. frontiersin.org These comparative analyses will provide a clearer picture of the potential clinical utility of 7-O-ω-Bromopropyldaidzein and help to define its unique therapeutic niche.

Translational Research Perspectives and Preclinical Candidate Development

The ultimate goal of investigating a novel compound like 7-O-ω-Bromopropyldaidzein is its potential translation into a clinically useful therapeutic agent. dndi.org A significant gap exists in the preclinical development of this compound, which is a necessary precursor to any human trials. pharmafeatures.com

Future research should adopt a translational perspective from the outset, focusing on the steps required to move from the laboratory to the clinic. pharmafeatures.com This includes comprehensive preclinical evaluation, encompassing detailed pharmacokinetic and pharmacodynamic studies, as well as preliminary toxicology assessments. dndi.orgox.ac.uk The development of suitable formulations to enhance bioavailability will also be a critical step. oaepublish.com A structured preclinical development plan will be essential to systematically evaluate the safety and efficacy of 7-O-ω-Bromopropyldaidzein, with the aim of generating a robust data package to support an Investigational New Drug (IND) application. dndi.orgoaepublish.com This translational approach is vital for bridging the gap between promising basic research and the development of a potential new medicine.

Q & A

Basic Research Questions

Q. What are the key structural and functional features of 7-O-w-Bromopropyldaidzein relevant to its role as an ALDH2 inhibitor?

- Methodological Answer : Begin by analyzing its molecular structure (e.g., bromopropyl substitution at the 7-O position of daidzein) using spectral data (NMR, MS) and computational modeling (docking studies with ALDH2 active sites). Compare its binding affinity to other ALDH2 inhibitors like disulfiram using in vitro enzymatic assays . Structural analogs in (e.g., daidzein derivatives) provide a basis for understanding structure-activity relationships.

Q. How can researchers synthesize and purify this compound with high reproducibility?

- Methodological Answer : Follow a regioselective bromopropylation protocol under anhydrous conditions, using daidzein as the starting material. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity via HPLC (C18 column, UV detection at 254 nm). Document reaction parameters (temperature, solvent ratios) rigorously to ensure reproducibility .

Q. What are the standard assays for quantifying ALDH2 inhibition efficacy of this compound?

- Methodological Answer : Use spectrophotometric assays measuring NADH production (absorbance at 340 nm) in ALDH2 enzyme preparations. Include positive controls (disulfiram) and negative controls (solvent-only) to validate results. Ensure enzyme activity is measured under physiological pH and temperature .

Advanced Research Questions

Q. How to design experiments resolving contradictions in reported IC₅₀ values for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing data (e.g., IC₅₀ ranges in vs. 20) to identify variables affecting reproducibility:

- Potential Variables : Enzyme source (recombinant vs. tissue-derived), assay buffer composition, incubation time.

- Resolution Strategy : Perform side-by-side comparisons under standardized conditions (e.g., recombinant human ALDH2, Tris-HCl buffer pH 7.4) and publish raw datasets to enable cross-validation .

Q. What advanced techniques optimize the detection of this compound in complex biological matrices?

- Methodological Answer : Combine LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) to enhance sensitivity and specificity. Validate the method using spike-recovery experiments in plasma/liver homogenates, adhering to FDA bioanalytical guidelines .

Q. How to reconcile conflicting hypotheses about off-target effects of this compound in vivo?

- Methodological Answer : Employ proteomic profiling (e.g., affinity pull-down assays coupled with mass spectrometry) to identify non-ALDH2 targets. Cross-reference results with phenotypic screens (e.g., cytotoxicity in ALDH2-knockout cell lines) to distinguish direct vs. indirect effects .

Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in ALDH2 inhibition studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Report confidence intervals and apply ANOVA for multi-group comparisons. Share code/software settings (e.g., GraphPad Prism templates) to ensure transparency .

Q. How to ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer : Publish detailed protocols including:

- Critical Parameters : Moisture-sensitive steps, inert gas purging during reactions.

- Validation Metrics : Melting point, specific rotation, and spectral fingerprints (¹H NMR, IR) .

Tables for Methodological Reference

Ethical and Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.